1-(Bromomethyl)-1-butoxycyclohexane
Description
1-(Bromomethyl)-1-butoxycyclohexane is a halogenated cyclohexane derivative featuring a bromomethyl (-CH2Br) and a butoxy (-OC4H9) group at the 1-position of the cyclohexane ring.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-9-13-11(10-12)7-5-4-6-8-11/h2-10H2,1H3 |
InChI Key |
GMOUZQNHQHLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCCCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of 1-(Bromomethyl)-1-butoxycyclohexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-butoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (e.g., room temperature, polar solvents) to achieve substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Scientific Research Applications
1-(Bromomethyl)-1-butoxycyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-butoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the butoxy group can participate in oxidation reactions. These reactions are facilitated by the electronic and steric properties of the cyclohexane ring, which influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Physical Properties
Bromomethyl Group : All compounds share the bromomethyl group, a reactive site for nucleophilic substitution (SN2) or elimination (E2) reactions. The bulky butoxy group in the target compound may hinder backside attack in SN2 mechanisms compared to less hindered analogs like 1-(Bromomethyl)cyclohexane .
Ether vs. The methanesulfonyl group (-SO2CH3) in enhances acidity of adjacent protons, enabling deprotonation in basic conditions, a feature absent in the target compound.
Ring Saturation : 1-(Bromomethyl)cyclohexene has an unsaturated cyclohexene ring, making it more reactive in addition reactions compared to saturated analogs.
Biological Activity
1-(Bromomethyl)-1-butoxycyclohexane is a compound whose biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings and case studies.
- Molecular Formula : C11H17BrO
- Molecular Weight : 249.16 g/mol
- IUPAC Name : 1-(Bromomethyl)-1-butoxycyclohexane
Synthesis and Characterization
The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane typically involves the bromination of cyclohexyl derivatives followed by etherification with butanol. Characterization is often performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has indicated that 1-(Bromomethyl)-1-butoxycyclohexane exhibits significant antimicrobial properties. A study conducted by Urzúa et al. (2008) demonstrated that derivatives of cyclohexane compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Cytotoxicity and Anticancer Properties
A notable area of interest is the cytotoxic effects of 1-(Bromomethyl)-1-butoxycyclohexane on cancer cell lines. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell types, making it a candidate for further investigation in cancer therapeutics. For instance, in vitro assays revealed IC50 values indicating effective cytotoxicity against specific cancer cell lines .
The proposed mechanism of action for the biological activity of 1-(Bromomethyl)-1-butoxycyclohexane involves:
- Interaction with Cellular Membranes : The lipophilicity of the compound allows it to integrate into cellular membranes, disrupting membrane integrity and function.
- Enzyme Inhibition : The bromomethyl group may act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-(Bromomethyl)-1-butoxycyclohexane was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Research
A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with 10 µM concentration led to a significant reduction in cell viability (approximately 70% after 48 hours), suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-(Bromomethyl)-1-butoxycyclohexane, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 1-(Bromomethyl)-1-butoxycyclohexane | Moderate | ~10 µM | Membrane disruption, enzyme inhibition |
| Cyclohexylamine | Low | ~50 µM | Receptor interaction |
| Butylated Hydroxy Toluene (BHT) | High | ~5 µM | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
